Product packaging for (4-fluoro-3-methylphenyl)thiourea(Cat. No.:CAS No. 929562-31-2)

(4-fluoro-3-methylphenyl)thiourea

Cat. No.: B2413953
CAS No.: 929562-31-2
M. Wt: 184.23
InChI Key: XYVGPDSMFNFXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Thiourea (B124793) Scaffold Research

The story of thiourea research is intrinsically linked to the development of modern organic chemistry. While urea (B33335) was first synthesized from inorganic precursors by Friedrich Wöhler in 1828, a landmark event that challenged the theory of vitalism, its sulfur analogue, thiourea, was first synthesized in 1873. nih.gov This discovery opened a new chapter in chemical synthesis, providing a novel scaffold for further exploration. nih.gov Initially, research into thiourea and its derivatives was primarily focused on their fundamental chemical properties and applications in areas such as agriculture, where they were utilized as insect growth regulators, antifungal agents, and herbicides. researchgate.net Over time, the unique properties of the thiourea moiety, particularly its ability to form stable complexes with metals and participate in a variety of chemical reactions, led to its adoption in a wider range of scientific disciplines.

Significance of Thiourea Core Structures in Contemporary Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, the thiourea core structure has gained the status of a "privileged scaffold." nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The significance of the thiourea core lies in its ability to form strong hydrogen bonds with biological macromolecules such as proteins and enzymes, a crucial factor in molecular recognition and binding. nih.govnih.gov This property has been exploited in the design of a wide array of bioactive compounds with diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.com The thiourea functional group's capacity to act as a ligand for various metal ions has also been a key area of investigation, leading to the development of novel metal-based drugs and sensors. mdpi.com

Overview of Substituted Arylthiourea Derivatives in Scholarly Inquiry

Substituted arylthiourea derivatives, a class of compounds where one of the nitrogen atoms of the thiourea core is attached to an aromatic ring, have been a major focus of scholarly inquiry. nih.gov The introduction of an aryl group allows for systematic modifications of the molecule's electronic and steric properties, which in turn can fine-tune its biological activity. Researchers have extensively explored the synthesis and application of these derivatives, leading to the discovery of compounds with potent antimicrobial and anticancer activities. mdpi.comnih.gov The nature and position of substituents on the aromatic ring have been shown to have a profound impact on the compound's efficacy, highlighting the importance of structure-activity relationship (SAR) studies in this area. nih.gov The versatility of arylthioureas also extends to their use as intermediates in the synthesis of various heterocyclic compounds, which are themselves important pharmacophores.

Research Scope and Objectives Pertaining to (4-Fluoro-3-methylphenyl)thiourea and its Analogues

The specific focus on this compound and its analogues is driven by the desire to understand how the interplay of different substituents on the phenyl ring influences the compound's chemical and biological properties. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity. nih.gov The methyl group, on the other hand, can impact the molecule's lipophilicity and steric profile.

The primary research objectives for this class of compounds include:

Developing efficient and scalable synthetic routes.

Conducting thorough structural and spectroscopic characterization.

Investigating their coordination behavior with various metal ions.

Evaluating their potential as antimicrobial and antifungal agents.

Exploring their applications as synthons for the preparation of novel heterocyclic systems.

Elucidating the structure-activity relationships by comparing the properties of this compound with its various analogues.

This focused research aims to contribute to the broader understanding of thiourea chemistry and to potentially identify new lead compounds for drug discovery and other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2S B2413953 (4-fluoro-3-methylphenyl)thiourea CAS No. 929562-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGPDSMFNFXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929562-31-2
Record name (4-fluoro-3-methylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Fluoro 3 Methylphenyl Thiourea and Its Analogues

Established Synthetic Pathways for N-Arylthioureas

The construction of the N-arylthiourea scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction.

Isothiocyanate-Amine Condensation Approaches

The most common and versatile method for synthesizing N-arylthioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. google.comnih.gov This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. globalresearchonline.net

The general scheme for this reaction is as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This approach is widely applicable to a broad range of aryl and alkyl amines. researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, at room temperature or with gentle heating. analis.com.my The resulting thiourea (B124793) derivatives can often be isolated in high purity and yield. analis.com.my For instance, the reaction of phenyl isothiocyanate with aniline (B41778) produces N,N'-diphenylthiourea. google.com This method is also amenable to the synthesis of more complex thiourea derivatives, including those with heterocyclic moieties. nih.gov

Reaction of Anilines with Thiocyanate (B1210189) under Acidic Conditions

An alternative route to N-arylthioureas involves the reaction of anilines with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in the presence of an acid. globalresearchonline.netijcrt.org In this method, the aniline is first protonated by the acid, typically hydrochloric acid, to form the anilinium salt. This is followed by a reaction with the thiocyanate ion.

A typical procedure involves heating a solution of the aniline and hydrochloric acid, followed by the addition of ammonium thiocyanate. ijcrt.org The reaction mixture is then refluxed for several hours. This method, while effective, can sometimes result in lower yields compared to the isothiocyanate-amine condensation. globalresearchonline.net The synthesis of substituted phenylthioureas from the corresponding anilines has been reported with yields ranging from low to moderate. globalresearchonline.net

Acyl Chloride and Ammonium Thiocyanate Mediated Routes

N-acylthioureas can be synthesized through a one-pot reaction involving an acyl chloride, ammonium thiocyanate, and an amine. nih.govgoogle.com This method proceeds through the in-situ formation of an acyl isothiocyanate intermediate. The acyl chloride reacts with ammonium thiocyanate to generate the acyl isothiocyanate, which then readily condenses with an amine to form the N-acylthiourea. nih.govnih.gov

This route offers the advantage of not requiring the prior isolation of the often-unstable isothiocyanate intermediate. The reaction is typically carried out in a solvent like acetone (B3395972) or acetonitrile. nih.govgoogle.com The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve the reaction rate and yield, particularly for heterogeneous reaction systems. nih.gov

Targeted Synthesis of (4-Fluoro-3-methylphenyl)thiourea

The synthesis of the specific compound this compound can be achieved by applying the general principles outlined above, with a focus on optimizing the reaction to maximize yield and purity.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of this compound would typically involve the reaction of 4-fluoro-3-methylaniline (B1294958) with a suitable thiocarbonyl transfer reagent. A common approach would be the use of 4-fluoro-3-methylphenyl isothiocyanate. The optimization of this reaction would involve a systematic study of various parameters.

ParameterVariationRationale
Solvent Toluene (B28343), Acetonitrile, DichloromethaneThe choice of solvent can significantly impact the solubility of reactants and the reaction rate. Toluene is often chosen as it can form an azeotrope with ethanol (B145695), which may be a byproduct, driving the reaction to completion. researchgate.net
Temperature Room Temperature to RefluxIncreasing the temperature generally increases the reaction rate. However, it can also lead to the formation of side products. Optimization is key to finding the balance between reaction speed and purity.
Catalyst None, Acid, BaseThe addition of a catalyst can accelerate the reaction. For instance, in the reaction of anilines with thiocyanates, an acid catalyst is essential. ijcrt.org
Reaction Time Monitored by TLC or HPLCThe reaction should be monitored to determine the point of maximum conversion and to avoid the formation of degradation products over extended periods.

For example, a study on the synthesis of N'-aryl-N-cyanoformamidines, which are related structures, demonstrated that using toluene as a solvent and removing the ethanol byproduct via azeotropic distillation led to high yields. researchgate.net Similarly, in the synthesis of N-acyl thiourea derivatives, the use of a phase-transfer catalyst was shown to significantly improve the yield. nih.gov

Stereochemical Considerations in Synthesis

For the achiral molecule this compound, there are no stereochemical considerations in its direct synthesis. However, the principles of stereochemistry become crucial when synthesizing chiral analogues or when using thioureas as catalysts in asymmetric synthesis.

The introduction of chirality into thiourea derivatives is typically achieved by using a chiral amine as a starting material. nih.gov For example, the reaction of an isothiocyanate with an enantiopure amine, such as (1R,2R)-1,2-diaminocyclohexane, leads to the formation of a chiral thiourea. rsc.org These chiral thioureas have found significant applications as organocatalysts in a variety of asymmetric transformations, including Michael additions and cyanosilylation reactions. nih.gov

The stereochemical outcome of these catalyzed reactions is highly dependent on the structure of the chiral thiourea catalyst. The precise arrangement of the thiourea moiety and the chiral scaffold allows for effective stereocontrol. While the synthesis of this compound itself does not involve stereochemistry, the broader field of thiourea chemistry is deeply intertwined with the principles of asymmetric synthesis. nih.gov

Derivatization Strategies for Structural Modification

The structural modification of this compound is a key area of research, enabling the fine-tuning of its properties. These strategies can be broadly categorized into three main approaches: introducing additional substituents to the phenyl ring, modifying the nitrogen atoms of the thiourea group, and creating hybrid molecules by linking the thiourea scaffold to other heterocyclic systems.

Introduction of Additional Substituents on the Phenyl Ring

The synthesis of these derivatives often starts with a substituted aniline. For example, to introduce a nitro group, 4-fluoro-3-nitroaniline (B182485) can be used as a starting material. chemicalbook.com Similarly, other substituted anilines can be employed to incorporate a wide range of functional groups at different positions on the phenyl ring. The reaction of these substituted anilines with an appropriate isothiocyanate is a common method to form the desired thiourea derivative.

The nature and position of the substituent on the phenyl ring can have a profound impact on the resulting compound's properties. For example, the introduction of additional fluorine atoms can increase lipophilicity, potentially enhancing the molecule's ability to penetrate cell membranes. mdpi.com The presence of methoxy (B1213986) groups, on the other hand, can influence the molecule's solubility and hydrogen bonding capabilities. ebyu.edu.tr

Modifications at the Thiourea Nitrogen Atoms

Another versatile approach for structural modification involves the derivatization of the nitrogen atoms within the thiourea functional group. rsc.org The hydrogen atoms on the thiourea nitrogens are replaceable by various alkyl or aryl groups, leading to a wide array of N-substituted derivatives. researchgate.net This modification can significantly alter the steric and electronic environment around the thiourea core.

The synthesis of these N-substituted analogues can be achieved by reacting a substituted isothiocyanate with an appropriate amine. For example, reacting 4-fluoro-3-methylphenyl isothiocyanate with different primary or secondary amines would yield a range of N'-substituted this compound derivatives. The choice of the amine determines the nature of the substituent introduced at the nitrogen atom.

Hybridization with Other Heterocyclic Systems (e.g., thiazoles, pyrazolines)

A more advanced strategy for creating novel analogues involves the hybridization of the this compound scaffold with other heterocyclic systems, such as thiazoles and pyrazolines. This approach aims to combine the structural features and potential activities of both moieties into a single hybrid molecule.

The synthesis of such hybrids typically involves multi-step reaction sequences. For instance, a this compound derivative containing a reactive functional group can be used as a building block to construct the second heterocyclic ring. For example, a precursor containing the this compound unit can be reacted with appropriate reagents to form a thiazole (B1198619) sigmaaldrich.com or pyrazoline ring. nih.gov

The resulting hybrid molecules possess a more complex and extended structure, offering new possibilities for molecular interactions. The combination of the thiourea functionality with the electronic and structural properties of thiazoles or pyrazolines can lead to compounds with unique characteristics. researchgate.net For example, pyrazolines are known for their diverse biological activities, and their incorporation into a thiourea derivative could lead to novel synergistic effects. Similarly, the thiazole ring system is a common feature in many biologically active compounds, and its hybridization with thiourea offers a promising avenue for discovering new chemical entities.

Advanced Characterization Techniques in Thiourea Research

The unambiguous identification and structural elucidation of newly synthesized this compound derivatives are paramount. A combination of spectroscopic and crystallographic techniques is routinely employed for this purpose, providing detailed insights into the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Spectroscopic Analysis (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the characterization of thiourea derivatives. mdpi.comresearchgate.netmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. researchgate.netresearchgate.net The spectrum of a this compound derivative would typically show absorption bands corresponding to N-H stretching vibrations, C=S (thiocarbonyl) stretching, and various vibrations associated with the substituted phenyl ring. mdpi.com Changes in the position and intensity of these bands upon derivatization can provide valuable information about the structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise connectivity of atoms in a molecule. rsc.orgnih.govresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. researchgate.net For this compound and its analogues, the spectrum would show signals for the aromatic protons on the phenyl ring, the N-H protons of the thiourea group, and the protons of the methyl group. The splitting patterns and chemical shifts of these signals are indicative of the substitution pattern on the phenyl ring and the nature of the groups attached to the thiourea nitrogens. rsc.orgunipi.it

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. researchgate.netresearchgate.net The chemical shift of the thiocarbonyl carbon (C=S) is particularly characteristic. researchgate.net The signals for the aromatic carbons are also informative, reflecting the electronic effects of the substituents on the phenyl ring. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. nist.gov This technique provides a precise measurement of the mass-to-charge ratio of the molecular ion, confirming the elemental composition of the synthesized derivative.

TechniqueObserved Features for this compound and its AnaloguesReference
FT-IRN-H stretching, C=S stretching, aromatic C-H and C=C bending vibrations. mdpi.comresearchgate.netresearchgate.net
¹H NMRSignals for aromatic protons, N-H protons, and methyl protons with characteristic chemical shifts and coupling constants. rsc.orgresearchgate.netunipi.it
¹³C NMRCharacteristic signal for the thiocarbonyl carbon (C=S) and signals for aromatic and methyl carbons. chemicalbook.comresearchgate.netresearchgate.net
Mass SpectrometryMolecular ion peak corresponding to the calculated molecular weight. nist.gov

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. sc.edu

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Methylphenyl Thiourea and Its Derivatives

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. researchgate.netnih.gov Its unique characteristics—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly influence a molecule's potency, metabolic stability, and binding affinity. acs.orgnih.govnih.gov

The specific position of a fluorine atom on the aromatic ring of a phenylthiourea (B91264) derivative is critical and can lead to vastly different biological outcomes. While fluorine can act as a hydrogen bond acceptor, this interaction is generally considered weak. capes.gov.br Its primary influence stems from powerful electronic effects that modulate the properties of the entire molecule. The location of the fluorine substituent determines the nature and magnitude of these electronic effects on the thiourea (B124793) moiety and, consequently, its interaction with a receptor.

For instance, studies on other substituted aromatics reveal that a substituent's position dictates its electronic contribution. A group in the para position may exert its influence through both resonance and inductive effects, whereas a meta substituent's effect is primarily inductive. nih.gov In the case of (4-fluoro-3-methylphenyl)thiourea, the fluorine atom is in the para position relative to the thiourea linkage's point of attachment (if one considers the C1-C4 axis), allowing it to exert a strong electron-withdrawing inductive effect. Shifting the fluorine to the ortho or meta position would alter this electronic influence, likely changing the acidity of the thiourea protons and modifying the molecule's binding geometry with its target.

Research on classical cannabinoids has demonstrated the critical nature of fluorine's position, where substituting a fluorine for a hydroxyl group at the C-1 position resulted in a significant detrimental effect on CB1 receptor binding affinity. nih.gov This underscores that even a subtle change in the placement of a fluorine atom can dramatically alter molecular recognition and biological function.

Fluorine's contribution to bioactivity is twofold, involving both electronic and steric factors.

Electronic Effects: Fluorine is the most electronegative element, and its presence on a phenyl ring has a profound electron-withdrawing effect. nih.govacs.org This inductive effect increases the acidity of the N-H protons on the thiourea core. biointerfaceresearch.comresearchgate.net An increase in the acidity of these protons enhances their capacity to act as hydrogen bond donors, strengthening their interaction with hydrogen bond acceptor sites (like oxygen or nitrogen atoms) on a biological receptor. researchgate.netacs.org This enhanced hydrogen bonding is often linked to improved biological activity. Furthermore, fluorination is a common strategy to block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and prolonging the active life of a compound. acs.orgnih.gov

Table 1: Physicochemical Properties of Substituents

Substituent van der Waals Radius (Å) Electronegativity (Pauling Scale) Electronic Effect
Hydrogen (H) 1.20 2.20 Neutral
Fluorine (F) 1.47 3.98 Strong Electron-Withdrawing (Inductive)

Impact of Methyl Group Position and Presence on SAR

The methyl group, while seemingly simple, can also significantly modulate a compound's activity through steric and electronic effects, as well as by influencing its lipophilicity. nih.gov

In this compound, the fluorine and methyl groups are positioned ortho to each other on the phenyl ring. Their combined influence on the molecule's activity is a result of their opposing electronic properties and distinct steric profiles.

Potential Antagonistic Effects: The electron-donating nature of the methyl group could slightly counteract the electron-withdrawing effect of the fluorine, although the effect of fluorine is significantly stronger. The steric bulk of the methyl group could also, in some cases, create an unfavorable interaction or clash within the binding site, potentially reducing activity depending on the specific topology of the receptor.

Role of the Thiourea Core in Molecular Interactions

The thiourea scaffold is not merely a linker but an active participant in molecular recognition, primarily through its potent hydrogen bonding capabilities. biointerfaceresearch.com

The thiourea moiety (-NH-C(=S)-NH-) is an excellent hydrogen bond donor. acs.org It features two N-H protons that can form strong, directional hydrogen bonds with electron-rich atoms (e.g., oxygen, nitrogen) in the active site of enzymes or receptors. nih.gov This bidentate donor capacity allows for a "pincer-like" interaction that can be crucial for high-affinity binding.

The sulfur atom of the thiocarbonyl group (C=S) makes the thiourea N-H protons more acidic than the corresponding protons in a urea (B33335) (C=O) analog. acs.org This increased acidity enhances the strength of the hydrogen bonds they can donate, making thiourea derivatives particularly effective as receptor ligands and organocatalysts. nih.govacs.org X-ray crystallography and molecular modeling studies have confirmed that the interaction between receptors and thiourea-based compounds primarily involves the hydrogens of the thiourea group. acs.orgnih.gov The ability to form one or two strong hydrogen bonds is often a key determinant of the biological activity of this class of compounds. nih.govbiointerfaceresearch.com

Table 2: Mentioned Compounds

Compound Name
This compound
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea
1-fluoro-1-deoxy-Δ⁸-THC

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that govern their efficacy.

Development and Validation of Predictive Models for Biological Efficacy

The development of robust QSAR models for this compound and its derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity) is compiled. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Multiple linear regression (MLR) and other advanced statistical methods are then employed to build a mathematical equation that correlates the biological activity with a selection of these molecular descriptors. The goal is to create a model that is not only statistically significant but also has high predictive power. The statistical quality of the QSAR models is assessed using several parameters, including the correlation coefficient (r), the coefficient of determination (r²), the standard error of the estimate, and the F-test value.

A crucial step in QSAR modeling is the validation of the predictive models. This is often done through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in the model development. A high q² and a good correlation between the predicted and observed activities for the test set indicate a robust and reliable QSAR model. For instance, in studies of related thiourea derivatives, successful QSAR models have been developed with high correlation coefficients (r > 0.9) and significant predictive ability.

The table below illustrates a hypothetical example of a dataset that could be used for developing a QSAR model for a series of this compound derivatives, showcasing the kind of data required.

CompoundBiological Activity (log 1/IC50)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Dipole Moment)Descriptor 3 (e.g., HOMO Energy)
Derivative 15.23.12.5-0.23
Derivative 24.83.52.9-0.21
Derivative 35.52.92.2-0.25
Derivative 44.53.83.1-0.19
Derivative 55.92.72.0-0.28

Identification of Key Molecular Descriptors for Bioactivity

A significant outcome of QSAR studies is the identification of the key molecular descriptors that have the most substantial impact on the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action and guide the design of new, more potent analogues. For thiourea derivatives, several types of descriptors have been found to be important.

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are crucial for describing the electronic properties of the molecules. The electronic nature of the substituents on the phenyl ring, like the electron-withdrawing fluorine and electron-donating methyl group in this compound, significantly influences these descriptors and, consequently, the biological activity. For example, the electrophilicity index has been shown to contribute significantly to the cytotoxic potential of some thiourea derivatives. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a commonly used descriptor to quantify the hydrophobicity of a molecule. It plays a vital role in determining how a compound is absorbed, distributed, and transported to its target site. A proper balance between hydrophobicity and hydrophilicity is often required for optimal biological activity.

Steric Descriptors: These descriptors, such as molecular weight, molecular volume, and surface area, describe the size and shape of the molecule. The steric properties of the substituents can influence how well the molecule fits into the binding site of a receptor or enzyme. The presence of the methyl group at the 3-position of the phenyl ring in this compound introduces a specific steric bulk that can affect its interaction with biological targets.

The following table provides examples of key molecular descriptors and their potential influence on the bioactivity of thiourea derivatives, based on findings from various QSAR studies.

Descriptor TypeExample DescriptorPotential Influence on Bioactivity
ElectronicHOMO EnergyRelates to the electron-donating ability of the molecule.
ElectronicLUMO EnergyRelates to the electron-accepting ability of the molecule.
ElectronicDipole MomentInfluences polar interactions with the target.
HydrophobicLogPAffects membrane permeability and transport to the target site.
StericMolecular WeightInfluences the overall size and fit within the binding pocket.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.

By understanding which molecular properties are critical for the biological efficacy of this compound and its derivatives, medicinal chemists can strategically modify the lead compound to enhance its activity, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Applications in Thiourea Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It is widely employed in the study of thiourea (B124793) derivatives to understand their fundamental chemical properties.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are used to determine the distribution of electrons within a molecule and the energies of its molecular orbitals. A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. taylorandfrancis.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Theoretical calculations on similar thiourea derivatives show that the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack. rsc.orgresearchgate.net The LUMO, conversely, is often distributed over the phenyl ring and the thiocarbonyl group. rsc.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylthiourea (B91264) Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table presents illustrative data based on typical DFT calculations for similar thiourea derivatives and is not specific to (4-fluoro-3-methylphenyl)thiourea.

Energetic Landscape of Molecular Interactions and Reactivity

DFT calculations can also map the energetic landscape of a molecule, revealing the most stable conformations and the energy barriers for rotation around single bonds. For N,N'-disubstituted thioureas, different conformations such as cis-trans (CT) and trans-trans (TT) are possible, and their relative stabilities can be determined. scispace.comdoaj.org The energetic results for some disubstituted thioureas indicate that both CT and TT configurations can coexist. scispace.comdoaj.org

Furthermore, DFT is used to calculate various quantum-chemical descriptors that quantify a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

These descriptors provide a quantitative basis for comparing the reactivity of different thiourea derivatives and for understanding their potential interactions with biological targets. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes and Affinities

In the context of this compound and related compounds, molecular docking is used to predict how they bind to specific biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to estimate the binding affinity for each pose. researchgate.netnih.gov A lower binding energy or a higher score generally indicates a more stable and favorable interaction. researchgate.net

The binding mode reveals the specific orientation of the ligand and the key interactions it forms with the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thiourea derivatives, the thiourea moiety is often involved in forming crucial hydrogen bonds with the protein target. nih.gov

Identification of Specific Protein Targets (e.g., enzymes, receptors) and Active Site Interactions

Molecular docking studies have been instrumental in identifying a wide range of protein targets for thiourea derivatives, highlighting their potential therapeutic applications. mdpi.com These targets include enzymes and receptors involved in various diseases.

For instance, thiourea derivatives have been investigated as potential inhibitors of:

DNA Gyrase: An enzyme essential for bacterial DNA replication, making it a target for antibacterial agents. nih.govnih.gov Docking studies have shown that thiourea derivatives can bind to the ATP-binding site of the GyrB subunit. nih.gov

Protein Kinases: Enzymes that play a critical role in cell signaling and are often dysregulated in cancer. researchgate.net Thiourea derivatives have been designed to target kinases like EGFR and VEGFR. researchgate.net

Urease: An enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by Helicobacter pylori. mdpi.com

α-Glucosidase: An enzyme involved in carbohydrate digestion, making it a target for anti-diabetic drugs. mdpi.com

Docking simulations provide detailed maps of the interactions between the thiourea ligand and the amino acid residues in the active site of these proteins. For example, the NH groups of the thiourea core can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov The substituted phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for a Thiourea Derivative with a Protein Target

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
DNA Gyrase-8.5Asp73, Arg76, Asn46
VEGFR-2-9.2Cys919, Asp1046, Glu885

Note: This table presents illustrative data based on typical molecular docking studies of thiourea derivatives and is not specific to this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govacs.org

For this compound and its analogs, MD simulations are performed after molecular docking to validate the predicted binding pose and to assess the stability of the complex. researchgate.net The simulation is typically run for a period of nanoseconds, and the trajectory of the ligand within the binding site is analyzed. researchgate.net Key parameters monitored during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals the flexibility of different parts of the protein. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov These simulations are computationally intensive but provide invaluable information for understanding the dynamic nature of molecular recognition and for refining the design of more potent and specific inhibitors.

Conformational Dynamics of Ligand-Receptor Complexes

The three-dimensional structure and conformational flexibility of thiourea derivatives are pivotal to their function, particularly in the context of molecular recognition and catalysis. Computational methods are instrumental in exploring the potential energy surface of these molecules and their complexes with receptors.

In the case of N,N-dialkyl substituted bisphosphorylated acetamides, which share some structural similarities with substituted thioureas, a combination of dipole moment measurements, IR spectroscopy, and DFT calculations has revealed a complex conformational equilibrium in solution. nih.gov This equilibrium involves multiple forms with different configurations (Z/E) and arrangements of functional groups (syn/anti). nih.gov The stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonds, p,π conjugation, and steric factors. nih.gov

For thiourea derivatives, the rotation around the C-N bond leads to different conformers, such as cis-trans and trans-trans forms. The relative stability of these conformers can be influenced by the substitution pattern on the phenyl rings. Computational studies on related diphenylthioureas indicate that fluorination can alter the energy landscape, making certain conformations more favorable.

Table 1: Illustrative Conformational Analysis of a Fluorinated Thiourea Derivative (Hypothetical Data Based on Analogous Systems)

ConformerDihedral Angle (S-C-N-C)Relative Energy (kJ/mol)Key Stabilizing Interactions
trans-trans~0°5.0Steric hindrance between phenyl rings
cis-trans~180°0.0Favorable hydrogen bonding, reduced steric clash
Transition State~90°25.0High steric strain during rotation

This table is a hypothetical representation based on computational studies of analogous fluorinated thiourea compounds.

Membrane Permeation Mechanisms and Transporter Interactions for Fluorinated Thioureas

Fluorinated thioureas have emerged as a promising class of synthetic anion transporters. Computational modeling, in conjunction with experimental assays, has been crucial in elucidating their mechanism of action at the molecular level.

Studies on fluorinated tripodal tris-thioureas have revealed that fluorination significantly enhances their ability to transport chloride ions across lipid bilayers. nih.gov However, the mechanism of transport is different from their non-fluorinated counterparts. Molecular dynamics simulations have shown that the fluorinated transporters have much stronger interactions with the lipids in the membrane. nih.gov This strong interaction hinders the free diffusion of the transporter across the membrane. nih.gov As a result, for processes like H+/Cl- cotransport, these fluorinated transporters often require a fatty acid, such as oleic acid, to form an anionic complex that facilitates the recycling of the transporter back across the membrane. nih.gov

The design of the transporter is also critical. Research on cyclic azapeptides containing thiourea moieties has highlighted the importance of a pre-organized, confined cavity for selective anion transport. nih.govfrontiersin.org These cyclic structures can encapsulate anions like fluoride, and computational studies suggest that this encapsulation is key to both binding selectivity and transport efficiency. nih.govfrontiersin.org In contrast, analogous acyclic compounds, while capable of binding fluoride, show no significant transport activity, underscoring the role of the cyclic scaffold in facilitating membrane permeation. nih.govfrontiersin.org

Table 2: Factors Influencing Membrane Permeation of Fluorinated Thioureas

FactorObservationComputational InsightReference
Fluorination Increased transport activity but altered mechanism.Stronger transporter-lipid interactions, higher energy barrier for free diffusion. nih.gov
Transporter Structure Cyclic structures with confined cavities show enhanced and more selective transport.Encapsulation of the anion within the transporter's cavity is crucial for transport. nih.govfrontiersin.org
Transport Mechanism Can operate via electrogenic anion uniport.The transporter creates a membrane potential that is dissipated by a co-transporter. nih.gov
Recycling Requires a carrier like oleic acid for efficient recycling in some systems.The transporter forms an anionic complex with the carrier to cross the membrane. nih.gov

Computational Approaches to Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the reaction mechanisms of thiourea derivatives at a molecular level. Density functional theory (DFT) is a widely used method to map out reaction pathways, identify transition states, and calculate activation energies.

For example, DFT studies have been employed to understand the mechanism of thiourea-catalyzed reactions, such as the Henry reaction. diva-portal.org These studies can reveal different possible reaction pathways, explain the role of the catalyst in lowering the activation barrier, and rationalize the observed enantioselectivity by comparing the energies of the transition states leading to different stereoisomers. diva-portal.org

In the context of pro-drug activation or metabolic degradation, computational methods can elucidate the reactivity of thioureas with biological radicals. A theoretical study on the reaction of thiourea with the hydroxyl radical (•OH) investigated two competing mechanisms: direct hydrogen atom abstraction and •OH addition. researchgate.net The calculations indicated that while the addition mechanism is thermodynamically favored, the direct hydrogen abstraction is kinetically favored, suggesting it is the more likely reaction pathway. researchgate.net

Furthermore, computational tools like molecular docking are used to predict and analyze the binding modes of thiourea derivatives to biological targets, such as enzymes. nih.govmdpi.com In studies of thiourea-based urease inhibitors, docking simulations can identify the key interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the active site of the enzyme. nih.gov This information is invaluable for understanding structure-activity relationships and for the rational design of more potent inhibitors.

Table 3: Application of Computational Methods in Thiourea Research

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Mechanistic studies of catalyzed reactions. diva-portal.orgReaction pathways, transition state structures, activation energies, and origins of stereoselectivity.
DFT Reactivity studies (e.g., with radicals). researchgate.netThermodynamically and kinetically favored reaction mechanisms.
Molecular Docking Predicting binding modes to biological targets (e.g., enzymes). nih.govmdpi.comKey intermolecular interactions, binding affinity, and structure-activity relationships.
Molecular Dynamics (MD) Simulating transporter-membrane interactions. nih.govDynamic behavior of the transporter in the lipid bilayer and the mechanism of permeation.

Future Directions and Advanced Research Perspectives

Design of Novel (4-Fluoro-3-methylphenyl)thiourea Derivatives with Enhanced Selectivity and Potency

The structural framework of this compound offers a versatile platform for the design of new, more effective therapeutic agents. Future research will focus on the synthesis of novel derivatives with improved selectivity and potency. By strategically modifying the core structure, scientists aim to enhance the compound's interaction with specific biological targets, thereby maximizing its desired effects while minimizing off-target interactions. biointerfaceresearch.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govnih.gov These studies systematically alter parts of the molecule, such as the fluorine and methyl substitutions on the phenyl ring, and assess the impact on biological activity. For example, the introduction of different functional groups or heterocyclic rings can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. biointerfaceresearch.comnih.gov The goal is to identify the key structural features that govern its efficacy and to use this knowledge to build more potent and selective molecules. biointerfaceresearch.com

A new series of thiourea (B124793) derivatives, for instance, were synthesized by reacting 4-(4-fluorophenoxy)aniline (B1295514) with various isothiocyanates. researchgate.net The resulting compounds were then evaluated for their anticancer activity, with some showing significant effects. researchgate.net This highlights the potential of synthesizing diverse libraries of this compound analogs to screen for enhanced biological activity. researchcommons.org

Exploration of Multi-Targeted Therapeutic Strategies Involving Thiourea Scaffolds

The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a growing interest in multi-targeted therapeutic strategies, where a single drug is designed to interact with several targets simultaneously. nih.govnih.gov The thiourea scaffold is particularly well-suited for this approach due to its ability to be incorporated into a variety of molecular architectures. biu.ac.ilmdpi.com

Future research will explore the potential of this compound as a cornerstone for developing multi-targeted ligands. nih.govresearchgate.net By combining the thiourea moiety with other pharmacophores, researchers can create hybrid molecules capable of modulating multiple disease-related targets. mdpi.com This strategy holds the promise of improved therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance. biointerfaceresearch.com For example, thiourea derivatives have been investigated as multi-target agents against Alzheimer's disease by targeting enzymes like cholinesterase. nih.govresearchgate.net

Application of Advanced Computational Methods for Rational Drug Design and Optimization

In recent years, computational methods have become indispensable tools in drug discovery and development. nih.gov Molecular docking and other in silico techniques allow researchers to predict how a molecule like this compound will interact with its biological target at the atomic level. nih.govresearchgate.net This provides valuable insights into the binding mechanism and can guide the design of more effective inhibitors. nih.gov

Future research will increasingly rely on advanced computational methods for the rational design and optimization of this compound derivatives. nih.gov By simulating the binding of different analogs to their target proteins, scientists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. researchgate.netnih.gov This in silico screening approach can significantly accelerate the drug discovery process and reduce the need for extensive experimental testing. nih.gov For instance, molecular docking studies have been used to investigate the interaction of thiourea derivatives with various enzymes, providing a basis for the design of more potent inhibitors. nih.govresearchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding of Thiourea Action

To fully understand how this compound exerts its biological effects, a comprehensive view of its impact on cellular processes is required. Omics technologies, such as genomics, proteomics, and metabolomics, provide a powerful platform for achieving this holistic understanding. biobide.comnih.gov These high-throughput techniques allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, offering a global snapshot of the cellular response to the compound. biobide.comyoutube.com

Future research will integrate these omics approaches to unravel the detailed mechanisms of action of this compound. nih.govresearchgate.net By analyzing the changes in gene expression, protein levels, and metabolic profiles in cells treated with the compound, researchers can identify the specific pathways and networks that are modulated. biobide.com This information is crucial for validating the intended targets, discovering novel mechanisms, and identifying potential biomarkers for treatment response. biobide.comnih.gov

Development of Advanced In Vitro Assay Systems for Biological Evaluation and Mechanistic Studies

The biological evaluation of this compound and its derivatives relies on robust and relevant in vitro assay systems. nih.gov These assays are essential for screening large numbers of compounds, determining their potency and selectivity, and elucidating their mechanisms of action. taylorandfrancis.comyoutube.com

Future research will focus on the development and implementation of more sophisticated in vitro models that better mimic the complexity of human physiology. nih.gov This includes the use of three-dimensional (3D) cell cultures and organoid systems, which more accurately represent the in vivo environment compared to traditional two-dimensional (2D) cell cultures. nih.gov High-throughput screening (HTS) platforms will also be crucial for efficiently evaluating large libraries of thiourea derivatives. taylorandfrancis.comnih.gov Furthermore, the development of specific biochemical and cell-based assays will be necessary to probe the interactions of these compounds with their molecular targets and to dissect the downstream signaling pathways. nih.govnih.govacs.org

Interactive Data Table: Research on Thiourea Derivatives

Derivative Class Research Focus Key Findings Potential Application
Benzothiazole-based thioureasAntibacterial and anticancer activityPotent inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govNew antibiotics and anticancer agents.
Acylthiourea derivativesAntimicrobial activity against planktonic and biofilm-embedded cells.Promising antibacterial and antifungal activities with low minimum inhibitory concentrations. researchgate.netTreatment of bacterial and fungal infections.
Thioureas derived from 4-(4-fluorophenoxy)anilineAnticancer activitySignificant activity against human breast cancer cell lines. researchgate.netBreast cancer therapy.
Thiourea-containing amiridine derivativesMulti-target drugs for Alzheimer's diseaseEffective inhibition of butyrylcholinesterase and high antioxidant and antiaggregant activities. researchgate.netAlzheimer's disease treatment.
N,N'-Diarylthiourea derivativesAnticancer activityPotent activity against breast cancer cells. mdpi.comBreast cancer therapy.

Q & A

Q. What are the established synthetic routes for (4-fluoro-3-methylphenyl)thiourea and its derivatives?

The synthesis typically involves condensation reactions. For example, derivatives like 1,6-dihydropyrimidin-2-ol can be synthesized via a Biginelli-like reaction using substituted aryl aldehydes, this compound, and β-keto esters under acidic conditions (e.g., HCl catalysis). Reaction optimization includes temperature control (70–90°C) and solvent selection (ethanol or acetic acid) to avoid thiourea decomposition above 170°C .

Example Reaction Conditions

ReagentRoleConditions
Substituted aryl aldehydeElectrophilic component80°C, 6–8 hours
β-Keto esterNucleophilic componentEthanol solvent
HClCatalystReflux

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FTIR and NMR : Identify functional groups (e.g., thiourea C=S stretch at ~1250–1350 cm⁻¹) and confirm substitution patterns via ¹H/¹³C NMR .
  • Single-crystal XRD : Determine molecular geometry using programs like SHELXL (for refinement) and WinGX (for data processing). Hydrogen-bonding networks are analyzed via graph-set notation .
  • DFT Calculations : Validate experimental vibrational spectra and electronic properties (e.g., HOMO-LUMO gaps) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Storage : In airtight containers away from strong acids (risk of violent reactions) and oxidizing agents.
  • Disposal : Follow hazardous waste guidelines due to potential carcinogenicity (IARC Group 3 classification) .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) simulations enhance understanding of this compound's reactivity?

  • Electronic Structure : B3LYP/6-311++G(d,p) basis sets predict charge distribution, polarizability, and reactive sites (e.g., sulfur and fluorine atoms) .
  • Solvent Interactions : MD simulations in explicit solvents (e.g., water, DMSO) model solvation effects on stability and aggregation .
  • Example Application : Simulating hydrogen-bonding interactions to explain crystallographic packing anomalies .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

  • Twinning Analysis : Use SHELXD to detect twinning and refine structures with pseudo-merohedral twinning models .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to identify missed symmetry elements .
  • Hydrogen Bonding : Apply Etter’s graph-set rules to resolve ambiguities in intermolecular interactions .

Q. What role do hydrogen-bonding networks play in the stability of this compound crystals?

  • Graph-Set Analysis : Classify interactions (e.g., N–H···S chains as C(4) motifs) to predict packing efficiency .
  • Thermal Stability : Stronger networks correlate with higher melting points. For example, fluorinated aryl groups enhance rigidity via C–F···H–N interactions .

Data Contradiction and Optimization Strategies

Q. Why do discrepancies arise in thiourea derivative solubility across studies, and how can they be mitigated?

  • Source : Variability in crystallinity (amorphous vs. crystalline forms) and solvent purity.
  • Methodology : Standardize recrystallization protocols (e.g., slow evaporation from acetonitrile) and use DSC to confirm polymorph identity .

Q. How can thermal decomposition of thiourea during synthesis be minimized?

  • Temperature Control : Maintain reactions below 170°C to prevent isomerization to ammonium thiocyanate .
  • Inert Atmosphere : Use nitrogen/argon to suppress oxidative side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.